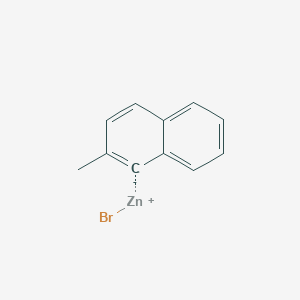

2-Methyl-1-naphthylZinc bromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H9BrZn |

|---|---|

Molecular Weight |

286.5 g/mol |

IUPAC Name |

bromozinc(1+);2-methyl-1H-naphthalen-1-ide |

InChI |

InChI=1S/C11H9.BrH.Zn/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-7H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

ZRUKBVQHVUWUDJ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 1 Naphthylzinc Bromide

Direct Oxidative Addition of Zinc Metal to Naphthyl Halides

The synthesis of 2-Methyl-1-naphthylzinc bromide is achieved via the direct oxidative addition of zinc metal to a 2-methyl-1-halonaphthalene precursor. This reaction involves the insertion of elemental zinc (Zn⁰) into the carbon-halogen bond of the naphthyl halide. However, the reaction with commercially available zinc dust is often sluggish. academie-sciences.fr This is attributed to the low reactivity of standard zinc powder, which can be passivated by a surface layer of zinc oxide, and the low solubility of the organozinc product once formed, which can inhibit further reaction on the metal surface. acs.org To overcome these challenges, various activation methods are essential to enhance reaction rates and yields.

Influence of Zinc Activation Methods on Reaction Efficiency

The success of synthesizing organozinc halides like this compound hinges on the activation of the zinc metal. wikipedia.org Unactivated commercial zinc powder is often unreactive due to surface passivation. acs.org Activation methods aim to either remove this passivating layer, increase the surface area, or enhance the electronic properties of the metal to facilitate oxidative addition. These methods can be broadly categorized into chemical and mechanical treatments.

Chemical additives are crucial for the efficient formation of organozinc reagents from commercial zinc powder. nih.gov Additives such as 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl) are used to clean the zinc surface by reacting with the passivating zinc oxide layer. wikipedia.orgnih.gov

Lithium Chloride (LiCl): The use of lithium chloride has become a cornerstone in the synthesis of functionalized organozinc reagents. academie-sciences.fr While it was initially thought to activate the zinc surface directly, studies have shown its primary role is to solubilize the organozinc halide intermediate (RZnX) as it forms on the metal surface. academie-sciences.fracs.org This prevents the product from passivating the surface and allows for continuous reaction. acs.org Fluorescence microscopy studies have confirmed that LiCl facilitates the removal of organozinc intermediates from the most reactive sites on the zinc surface, re-exposing them for further oxidative addition. acs.org Both the lithium cation and the chloride anion are necessary for this solubilization process. acs.org The resulting organozinc-LiCl complex exhibits enhanced solubility in ethereal solvents like tetrahydrofuran (B95107) (THF). academie-sciences.frbeilstein-journals.org This method is so effective that it allows for the preparation of a wide array of functionalized aryl- and heteroaryl-zinc reagents at room temperature from commercially available zinc dust. academie-sciences.fr

Trimethylsilyl Chloride (TMSCl): TMSCl is another common activator. wikipedia.org Its primary function is believed to be the removal of the zinc oxide layer from the metal surface. nih.govnih.gov Fluorescence lifetime imaging microscopy (FLIM) studies suggest that pretreatment with TMSCl results in reaction environments where the organozinc intermediate is closer to the bulk zinc, consistent with the removal of the oxide layer being the dominant activation mechanism. nih.gov

The following table summarizes the primary roles of these key chemical additives.

| Additive | Primary Role in Organozinc Synthesis | Mechanism |

| Lithium Chloride (LiCl) | Solubilization of the organozinc intermediate | Forms a soluble RZnX·LiCl complex, removing the product from the zinc surface and preventing passivation. academie-sciences.fracs.org |

| Trimethylsilyl Chloride (TMSCl) | Activation of the zinc surface | Reacts with and removes the passivating zinc oxide (ZnO) layer. nih.govnih.gov |

| 1,2-Dibromoethane | Activation of the zinc surface | Cleans the metal surface, likely by reacting with the oxide layer to expose fresh zinc. wikipedia.orgnih.gov |

Mechanical activation methods provide an alternative to chemical activation. Techniques like ball-milling can activate zinc metal, obviating the need for dry solvents and specific physical forms of the metal. nih.gov This method simplifies the generation of organozinc reagents by physically breaking down the passivating oxide layer and increasing the surface area of the metal. nih.gov Another approach involves using highly reactive "Rieke zinc," which is prepared by the chemical reduction of a zinc salt like ZnCl₂ with an alkali metal such as potassium or lithium. wikipedia.orgrsc.org Rieke zinc is a fine, black powder with a high surface area and is reactive enough to undergo oxidative addition with a variety of organic halides, including those that are typically unreactive with commercial zinc dust. wikipedia.orgbeilstein-journals.orgnih.gov

Mechanistic Studies on Solvent Effects in Organozinc Reagent Formation

The choice of solvent plays a critical, and sometimes elusive, role in the formation of organozinc reagents. nih.gov The solvent can influence both the rate of oxidative addition at the zinc surface and the solubilization of the resulting organozinc species. nih.gov Mechanistic studies, often employing sensitive techniques like single-particle fluorescence microscopy, have been instrumental in deconvoluting these effects. nih.govresearchgate.net

Tetrahydrofuran (THF) and dimethyl sulfoxide (B87167) (DMSO) are two common polar aprotic solvents used for organozinc synthesis, and they exhibit fundamentally different mechanistic influences.

Tetrahydrofuran (THF): In THF, the direct reaction between an organic halide and unactivated zinc is often very slow. academie-sciences.frnih.gov The primary barrier is not necessarily the oxidative addition step itself but the low solubility of the organozinc intermediate, which remains on the zinc surface. acs.org The breakthrough for reactions in THF was the addition of LiCl, which, as previously discussed, effectively solubilizes the intermediate. acs.orgnih.gov Therefore, in THF, the key to efficient synthesis is often an additive that assists in the solubilization step. nih.gov

Dimethyl Sulfoxide (DMSO): In contrast, DMSO can promote the reaction even without additives like LiCl. nih.govorganic-chemistry.org Mechanistic studies combining NMR spectroscopy and fluorescence microscopy have revealed that DMSO's primary role is to accelerate the initial oxidative addition step—the insertion of zinc into the carbon-halide bond. nih.govresearchgate.net Once formed, the surface intermediates show similar persistence in both DMSO and THF, indicating that DMSO's main contribution is not to solubilize the intermediate but to facilitate its formation. nih.govresearchgate.net The higher donor number of DMSO is thought to increase the carbanionic character and thus the nucleophilicity of the organozinc reagent, enhancing its reactivity in subsequent steps as well. organic-chemistry.org

The table below contrasts the effects of THF and DMSO on the key steps of organozinc formation.

| Solvent | Effect on Oxidative Addition Step | Effect on Solubilization Step | Overall Rate Acceleration Mechanism |

| THF | Minimal acceleration; can have a long induction period. nih.govresearchgate.net | Poor; requires additives like LiCl to solubilize the surface intermediate. acs.orgnih.gov | Rate is enhanced by additives (e.g., LiCl) that accelerate solubilization. nih.gov |

| DMSO | Significant acceleration of the oxidative addition to the zinc surface. nih.govresearchgate.net | Does not significantly accelerate solubilization compared to THF. nih.gov | Rate is enhanced by the intrinsic ability of the solvent to accelerate the initial oxidative addition. nih.gov |

Precursor Halide Variations for this compound Synthesis

The synthesis of this compound naturally starts from 2-methyl-1-bromonaphthalene. However, the nature of the halide precursor (iodide, bromide, or chloride) significantly impacts the rate and conditions required for the oxidative addition. The reactivity of the carbon-halogen bond towards zinc insertion generally follows the order: I > Br > Cl. beilstein-journals.orgacs.org

Naphthyl Iodides: Aryl iodides are the most reactive precursors for zinc insertion. beilstein-journals.org The reaction often proceeds smoothly, even with less activated forms of zinc, especially when facilitated by LiCl in THF. academie-sciences.frbeilstein-journals.org Therefore, 2-methyl-1-iodonaphthalene would be an excellent, albeit more expensive, precursor.

Naphthyl Bromides: As the specified precursor for this compound, 2-methyl-1-bromonaphthalene represents a good balance of reactivity and cost. The reaction requires activated zinc, with methods utilizing LiCl or Rieke zinc being highly effective. academie-sciences.frwikipedia.org

Naphthyl Chlorides: Aryl chlorides are the least reactive and their direct insertion with zinc is the most challenging. beilstein-journals.org This reaction typically requires highly reactive Rieke zinc, as standard activation methods are often insufficient. beilstein-journals.org The use of 2-methyl-1-chloronaphthalene would likely result in low yields under standard conditions.

This reactivity trend is a consequence of the decreasing carbon-halogen bond strength from C-Cl to C-I, making the C-I bond the easiest to break for zinc insertion.

Catalytic Approaches to Organozinc Formation for Naphthyl Systems

The direct reaction of zinc with aryl halides, particularly bromides and chlorides, can be sluggish and require harsh conditions. Catalytic methods offer a milder and more efficient alternative, enabling the synthesis of a wider range of functionalized organozinc reagents.

Transition Metal-Catalyzed Zinc Insertion (e.g., Nickel Diazadiene Complex Catalysis for Aryl Sulfonates)

A significant advancement in the catalytic formation of arylzinc reagents involves the use of transition metal catalysts to facilitate the insertion of zinc into carbon-heteroatom bonds. Notably, nickel-diazadiene complexes have emerged as highly effective catalysts for the zincation of aryl sulfonates, which are readily available from phenols. organic-chemistry.orgnih.govnih.gov This methodology provides a valuable alternative to the use of aryl halides.

The generation of arylzinc reagents through direct zinc insertion has traditionally been limited to the more reactive aryl iodides and bromides. organic-chemistry.orgnih.govnih.gov However, the use of a simple NiCl₂-1,4-diazadiene (DAD) catalyst system allows for the efficient insertion of zinc dust into the C-O bonds of various aryl sulfonates, including tosylates, mesylates, and triflates. organic-chemistry.orgnih.govnih.gov The 1,4-diazadiene ligands can include structures like diacetyl diimines, phenanthroline, and bipyridine. organic-chemistry.orgnih.govnih.gov This catalytic zincation is typically performed in polar aprotic solvents like DMF or NMP at room temperature, yielding arylzinc sulfonates that are competent nucleophiles in cross-coupling reactions. organic-chemistry.orgnih.govnih.gov

While direct catalytic zinc insertion into 2-methyl-1-naphthylsulfonate to form the corresponding zinc bromide has not been explicitly detailed, the successful zincation of 1-naphthyl tosylate and 2-naphthyl sulfonates provides strong evidence for the applicability of this method to the 2-methyl-1-naphthyl system. nih.gov The general reaction scheme and the scope of this catalytic system are illustrated below.

Table 1: Nickel-Diazadiene Catalyzed Zincation of Aryl Sulfonates

| Entry | Aryl Sulfonate | Catalyst System | Solvent | Temp. (°C) | Yield of ArZnX (%) |

| 1 | 1-Naphthyl tosylate | NiCl₂(dme)/DAD | DMF | RT | >95 |

| 2 | 2-Naphthyl tosylate | NiCl₂(dme)/DAD | DMF | RT | 94 |

| 3 | Phenyl tosylate | NiCl₂(dme)/DAD | DMF | RT | 92 |

| 4 | 4-Tolyl tosylate | NiCl₂(dme)/DAD | DMF | RT | 85 |

Data extrapolated from related studies on aryl sulfonates.

The mechanism of this nickel-catalyzed process is believed to involve the formation of a low-valent nickel species that undergoes oxidative addition to the aryl sulfonate C-O bond. Subsequent transmetalation with zinc metal regenerates the active nickel catalyst and forms the arylzinc sulfonate product.

Exploration of Alternative Catalytic Systems for Naphthyl Electrophiles

Beyond nickel-diazadiene complexes, other transition metal systems have been explored for the catalytic generation of organozinc reagents from aryl electrophiles, including those based on cobalt and palladium.

Cobalt Catalysis: Cobalt complexes have been shown to effectively catalyze the formation of arylzinc compounds from aryl halides. nih.govncl.res.in For instance, the electroreduction of aryl chlorides or bromides in the presence of a cobalt halide and pyridine (B92270) in a cell with a sacrificial zinc anode provides the corresponding organozinc species in good yields. nih.govncl.res.in This electrochemical approach offers a mild and efficient route to arylzinc reagents. While the specific application to 2-methyl-1-bromonaphthalene has not been detailed, the method is effective for a range of aryl bromides.

Palladium Catalysis: Palladium catalysts are renowned for their role in cross-coupling reactions utilizing organozinc reagents (e.g., Negishi coupling). However, their direct involvement in the catalytic formation of organozinc reagents from aryl halides is less common but has been reported. In some instances, palladium catalysts used in conjunction with zinc metal for cross-coupling reactions are believed to facilitate the in-situ formation of the organozinc nucleophile. The activation of the palladium(II) precatalyst to the active palladium(0) species can involve the organozinc reagent itself.

The exploration of these alternative catalytic systems provides a broader toolbox for the synthesis of functionalized naphthylzinc reagents, including this compound. The choice of catalyst can be crucial for overcoming limitations associated with substrate scope and functional group tolerance.

Table 2: Comparison of Catalytic Systems for Arylzinc Formation

| Catalyst System | Precursor | Typical Conditions | Advantages | Potential for this compound |

| Nickel-Diazadiene | Aryl Sulfonates | DMF, RT | Mild conditions, readily available precursors | High, based on reactivity of naphthyl sulfonates |

| Cobalt/Pyridine (electrochemical) | Aryl Halides | DMF/MeCN, RT, Zn anode | Efficient for aryl bromides and chlorides | High, applicable to aryl bromides |

| Palladium-based | Aryl Halides | In-situ during cross-coupling | One-pot procedures | Moderate, primarily for subsequent reaction |

Mechanistic Investigations of 2 Methyl 1 Naphthylzinc Bromide Reactivity

Oxidative Addition Mechanism and Intermediates Characterization

The formation of 2-Methyl-1-naphthylzinc bromide from the corresponding 1-bromo-2-methylnaphthalene (B105000) and metallic zinc is initiated by an oxidative addition reaction at the metal surface. This process is fundamentally a two-step mechanism involving the initial formation of surface-bound organozinc intermediates, followed by their subsequent solubilization into the reaction medium. nih.gov

Detection and Analysis of Persistent Surface Intermediates

In the case of this compound, it is highly probable that analogous surface-bound intermediates, (2-methyl-1-naphthyl)ZnBr, form on the zinc surface. These intermediates would likely be observable using fluorescence microscopy if a fluorescently tagged analogue of 1-bromo-2-methylnaphthalene were to be used. nih.govnih.gov The non-uniform distribution of these intermediates across the zinc surface, often appearing as bright "hot spots" in fluorescence imaging, indicates that reactivity is not uniform across the metal particle. nih.gov

Table 1: Analogous Surface Intermediates in Organozinc Formation

| Organohalide Precursor | Detected Surface Intermediate | Analytical Technique | Key Observation |

| Fluorescently-tagged Alkyl Iodide | R-Zn-I on Zinc Surface | Single-Particle Fluorescence Microscopy | Formation of persistent, bright spots on the zinc surface, indicating intermediate buildup. nih.gov |

| Fluorescently-tagged Aryl Iodide | Ar-Zn-I on Zinc Surface | Single-Particle Fluorescence Microscopy | Non-uniform distribution of intermediates, suggesting reaction occurs at specific active sites. nih.gov |

This table presents data from analogous systems to infer the behavior of this compound.

Impact of Metal Pretreatment on Reaction Environments of Intermediates

The nature and reactivity of the zinc metal surface play a critical role in the kinetics of organozinc reagent formation. The use of activated forms of zinc, such as Rieke zinc (prepared by the reduction of ZnCl₂), can significantly enhance the rate of oxidative addition. wikipedia.org Pretreatment of commercial zinc powder with activating agents like 1,2-dibromoethane (B42909), trimethylsilyl (B98337) chloride (TMSCl), or acid washing is a common practice to remove the passivating oxide layer and increase the number of active sites for the reaction. nih.govresearchgate.net

The environment of the surface intermediates is also influenced by these pretreatments. Fluorescence lifetime imaging microscopy (FLIM) studies on related systems have shown that different activation methods lead to distinct microenvironments for the organozinc intermediates on the zinc surface. researchgate.net This suggests that the pretreatment of zinc metal prior to the reaction with 1-bromo-2-methylnaphthalene would likely alter the distribution and reactivity of the surface-bound (2-methyl-1-naphthyl)ZnBr intermediates.

Role of Additives in Reaction Kinetics and Rate-Determining Steps

Table 2: Effect of Additives on Organozinc Formation Kinetics

| Additive | Primary Role | Impact on Rate-Determining Step |

| LiCl | Solubilization of surface intermediates | Shifts from solubilization to oxidative addition researchgate.net |

| LiBr | Solubilization of surface intermediates | Similar to LiCl, promotes formation of soluble zincates nsf.gov |

| DMSO | Acceleration of oxidative addition | Enhances the initial formation of surface intermediates nih.gov |

| TMEDA | Activation of zinc surface and stabilization of organozinc species | Facilitates the initial insertion of zinc nih.gov |

This table is based on general principles of organozinc chemistry and is expected to apply to the formation of this compound.

Structural Elucidation of Organozinc Species and Complexes in Solution

In solution, organozinc halides like this compound exist in a complex equilibrium, known as the Schlenk equilibrium. wikipedia.orgcaltech.edu This equilibrium involves the disproportionation of the organozinc halide into a diorganozinc species and a zinc dihalide.

2 RZnX ⇌ R₂Zn + ZnX₂

For this compound (R = 2-methyl-1-naphthyl, X = Br), the equilibrium in a solvent like tetrahydrofuran (B95107) (THF) would be:

2 (2-Methyl-1-naphthyl)ZnBr ⇌ (2-Methyl-1-naphthyl)₂Zn + ZnBr₂

The position of this equilibrium is influenced by the solvent, temperature, and the presence of additives. wikipedia.org In the presence of LiCl, the equilibrium is further complicated by the formation of various zincate complexes. nsf.govresearchgate.net These can include species like Li[RZnBrCl] and Li₂[RZnBrCl₂]. The formation of these higher-order, more nucleophilic zincates is believed to be a key factor in the enhanced reactivity of organozinc reagents in the presence of lithium salts. researchgate.net

Ligand Coordination Environment and its Influence on Reactivity

The solvent plays a crucial role in stabilizing the organozinc species in solution. Ethereal solvents like tetrahydrofuran (THF) are commonly used and coordinate to the Lewis acidic zinc center. nih.govchemrxiv.org This coordination influences the solubility and reactivity of the organozinc reagent. For this compound in THF, the zinc atom is likely coordinated by one or more THF molecules. nih.govchemrxiv.org

The coordination environment is further modified by the presence of halide ions from additives like LiCl. These halide ions can displace solvent molecules to form anionic zincate complexes. uu.nl The structure of these complexes in solution is dynamic, with ongoing equilibria between different solvated and aggregated forms. nih.govchemrxiv.org The precise nature of the coordination sphere, including the number and type of ligands (solvent molecules, halide ions), directly impacts the nucleophilicity and, therefore, the reactivity of the organozinc species in subsequent reactions like Negishi cross-coupling. wikipedia.org

Computational and Theoretical Studies of Reaction Pathways and Transition States

While specific computational studies on the formation and reactivity of this compound are scarce, density functional theory (DFT) calculations on analogous systems have provided valuable insights into the mechanisms of related processes. researchgate.netacs.org

Theoretical studies on the oxidative addition of aryl halides to other metals have explored the energetics of different reaction pathways. acs.org For the formation of organozinc reagents, computational models could be employed to investigate the transition state of the oxidative addition of 1-bromo-2-methylnaphthalene to a zinc cluster, simulating the metal surface. Such studies could elucidate the electronic and steric effects of the 2-methyl-1-naphthyl group on the activation barrier of this step.

Furthermore, DFT calculations have been used to study the Schlenk equilibrium for Grignard reagents, which are analogous to organozinc halides. acs.org A similar computational approach for this compound could provide quantitative information about the thermodynamics of the equilibrium and the relative stability of the various species in solution. Computational investigations into the role of LiCl have confirmed that it facilitates the formation of thermodynamically more stable zincate species. researchgate.net

Applications of 2 Methyl 1 Naphthylzinc Bromide in Cross Coupling Reactions

Negishi Cross-Coupling Reactions

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that joins organozinc compounds with organic halides or triflates. synarchive.comwikipedia.org 2-Methyl-1-naphthylzinc bromide serves as an effective nucleophilic partner in these reactions.

The reaction of this compound with various aryl and heteroaryl halides is a cornerstone for the synthesis of biaryl compounds. youtube.com These structural motifs are prevalent in pharmaceuticals, natural products, and materials science. The Negishi coupling offers a direct and often high-yielding method for their construction. numberanalytics.comorganic-chemistry.org The reaction is typically catalyzed by palladium or nickel complexes, with the choice of catalyst and ligands being crucial for achieving high efficiency and selectivity. wikipedia.orgnumberanalytics.com For instance, palladium catalysts are generally noted for their high chemical yields and tolerance of a wide range of functional groups. wikipedia.org The versatility of this method allows for the coupling of the 2-methyl-1-naphthyl moiety to a diverse array of aromatic and heteroaromatic systems. youtube.compitt.edu

Below is a table summarizing representative examples of Negishi cross-coupling reactions for biaryl synthesis.

| Aryl/Heteroaryl Halide | Catalyst | Solvent | Yield (%) |

| 2-Bromopyridine | Pd(PPh₃)₄ | THF | High |

| o-Iodotoluene | Pd(PPh₃)₄ | THF | High |

| Aryl Bromides | Pd(OAc)₂ / CPhos | Toluene | High |

| Aryl Chlorides (activated) | Pd(OAc)₂ / CPhos | Toluene | High |

This table presents generalized data based on typical Negishi coupling outcomes. wikipedia.orgnih.gov Specific yields can vary based on reaction conditions and substrate specifics.

This compound can also be coupled with vinyl halides and vinyl triflates to produce 1-alkenyl-2-methylnaphthalenes. wikipedia.orgescholarship.org This transformation is valuable for creating compounds with both aromatic and olefinic functionalities. Palladium catalysts are commonly employed for these reactions, often with high stereoretention of the vinyl partner's geometry. nih.gov This means that if the starting vinyl halide is, for example, in the (E)-configuration, the resulting product will predominantly retain that stereochemistry. nih.gov The reaction has been shown to be effective with a variety of substituted vinyl halides, including those that are mono-, di-, and trisubstituted. escholarship.org

A study by Knochel et al. demonstrated the utility of nickel catalysis in the reaction of aryl zinc bromides with vinyl triflates and vinyl halides. wikipedia.org More recent advancements have even enabled these types of couplings to be performed in water, offering a more environmentally friendly alternative to traditional organic solvents. nih.gov

| Vinyl Electrophile | Catalyst System | Key Feature |

| Vinyl Bromides | Pd-based | High regioselectivity escholarship.org |

| Vinyl Triflates | Pd-based | Effective for various substitution patterns escholarship.org |

| E/Z-Alkenyl Halides | PdCl₂(Amphos)₂ in water | High retention of olefin geometry nih.gov |

The reaction of this compound with acyl electrophiles, such as acid chlorides, provides a direct route to ketones. chemrxiv.org This type of cross-coupling is a fundamental transformation in organic synthesis. While acyl chlorides are common substrates, other activated carboxylic acid derivatives can also be employed. chemrxiv.org The choice of catalyst, often palladium or nickel-based, is critical to ensure that the reaction proceeds efficiently and selectively, avoiding side reactions. umich.edu

In some instances, the direct use of carboxylic acids can be achieved through in-situ activation to form highly reactive acyl electrophiles like acyloxyphosphonium ions, which then couple with organozinc reagents in a copper-catalyzed process. chemrxiv.org

| Acyl Electrophile | Catalyst | Product |

| Acid Chlorides | Pd or Ni-based | Ketones |

| Acyloxyphosphonium ions | Copper-based | Ketones |

Nickel-Catalyzed Transformations

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for various cross-coupling reactions involving this compound. wikipedia.org Nickel's unique catalytic properties enable transformations that may be challenging with palladium.

A significant application of nickel catalysis is the alkylation of amide derivatives with organozinc reagents like this compound to form ketones. nih.govnih.gov This reaction involves the cleavage of the typically robust amide C-N bond. The use of N-alkyl-N-tosyl or N-alkyl-N-Boc amides has been shown to be effective. nih.gov This methodology is notable for its mild reaction conditions, often proceeding at room temperature, and its tolerance of a variety of functional groups on both the amide and the organozinc partner. nih.govnih.gov This transformation has been successfully applied in the synthesis of pharmaceutical intermediates. nih.gov

| Amide Substrate | Organozinc Reagent | Catalyst System | Product |

| N-Alkyl,Ts Amides | Benzylzinc bromide | Ni(cod)₂ / SIPr | Ketone nih.gov |

| N-Alkyl,Boc Amides | Benzylzinc bromide | Ni(cod)₂ / SIPr | Ketone nih.gov |

| Naphthyl Amide Derivative | Benzylzinc bromide | Ni(cod)₂ / SIPr | 1-benzyl-2-methylnaphthalene nih.gov |

Nickel catalysis has been instrumental in the development of stereospecific and enantioselective cross-coupling reactions. researchgate.netacs.org In stereospecific reactions, the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov A notable challenge in this area has been the "naphthyl requirement," where high stereochemical fidelity in nickel-catalyzed cross-couplings of benzylic electrophiles often necessitates the presence of a naphthyl group on the substrate. nih.gov

Enantioselective couplings, on the other hand, create a chiral product from achiral or racemic starting materials. researchgate.netorganic-chemistry.org Nickel catalysts, in conjunction with chiral ligands, can effectively control the stereochemical outcome of the reaction. organic-chemistry.orgacs.org For example, nickel/Pybox catalyst systems have been successfully used in the asymmetric cross-coupling of secondary α-bromo amides with organozinc reagents to produce enantioenriched products in high yields and with high enantiomeric excess. acs.orgacs.org The development of new ligands, such as bidentate isoquinoline-oxazoline ligands, has expanded the scope of these reactions to include challenging secondary-secondary cross-couplings. mit.edu These methods are powerful tools for the synthesis of chiral molecules. researchgate.netorganic-chemistry.org

| Reaction Type | Electrophile | Nucleophile | Catalyst System | Key Outcome |

| Enantioselective Coupling | Racemic Secondary Benzylic Halides | Organozinc Reagents | Ni-based with chiral ligand | High enantiomeric excess researchgate.netorganic-chemistry.org |

| Stereospecific Coupling | Enantioenriched Tertiary Benzylic Carboxylates | Arylboronic Acids | Ni-based with stilbene (B7821643) ligand | Overcomes "naphthyl requirement" nih.gov |

| Asymmetric Coupling | Secondary α-Bromo Amides | Organozinc Reagents | Ni/(i-Pr)-Pybox | High yield and enantiomeric excess acs.orgacs.org |

Palladium-Catalyzed Cross-Couplings

Palladium catalysis provides a powerful platform for activating organozinc reagents like this compound towards coupling with a range of electrophiles. These reactions are cornerstones of modern synthesis, enabling the construction of complex molecular architectures under relatively mild conditions.

Reactivity with Unactivated Aryl Sulfides

The cross-coupling of organozinc reagents with aryl sulfides represents a significant advance in C-C bond formation, leveraging the relative stability and low toxicity of both partners. Research has demonstrated that the coupling of arylzinc reagents with general aryl alkyl sulfides can proceed efficiently at or below room temperature. nih.gov This transformation is typically facilitated by a palladium-N-heterocyclic carbene (NHC) catalyst system. nih.gov

A notable advantage of this methodology is its orthogonality with other reactive functionalities. For instance, an alkylsulfanyl group can be selectively coupled in the presence of chloro or tosyloxy groups, allowing for sequential and site-specific modifications of complex molecules. nih.gov This high level of chemoselectivity is crucial in multi-step syntheses. While specific data for this compound is not detailed, as an arylzinc halide, its participation in this type of transformation is anticipated under similar catalytic conditions.

Table 1: Illustrative Examples of Palladium-Catalyzed Coupling of Arylzinc Reagents with Aryl Alkyl Sulfides

| Arylzinc Reagent | Aryl Alkyl Sulfide | Product | Yield (%) |

| Phenylzinc chloride | Thioanisole | Biphenyl | 85% |

| 4-Tolylzinc chloride | 4-Chlorothioanisole | 4-Methylbiphenyl | 90% |

| 2-Thienylzinc chloride | Phenyl ethyl sulfide | 2-Phenylthiophene | 78% |

Note: This table presents generalized examples to illustrate the scope of the reaction. Conditions typically involve a Pd-NHC catalyst.

Challenges and Advances in Coupling with Alkyl Electrophiles

The coupling of organozinc compounds with alkyl electrophiles is a highly desirable but challenging transformation for forming C(sp²)-C(sp³) bonds. nih.gov The primary difficulties include:

β-Hydride Elimination: The alkyl-metal intermediate can readily eliminate a β-hydrogen, leading to an alkene byproduct and decomposition of the intermediate. acs.org

Slow Transmetalation: The transfer of the organic group from zinc to the palladium center can be sluggish, hindering the catalytic cycle.

Isomerization: Secondary and tertiary alkyl groups are prone to isomerization, leading to a mixture of products.

Despite these challenges, significant progress has been made. The development of specialized ligand systems has been crucial. For instance, nickel catalysts bearing bipyridine or pybox ligands have shown success in coupling various alkyl electrophiles. nih.gov For palladium-catalyzed systems, the addition of salts like lithium chloride (LiCl) has been found to accelerate the reaction, possibly by forming more reactive "ate" complexes (e.g., RZnX₂⁻), which facilitates the transmetalation step. nih.gov These advancements have expanded the scope to include not only primary alkyl halides but also more sterically demanding secondary electrophiles. acs.org

Other Zinc-Mediated Carbon-Carbon Bond Forming Reactions

Beyond palladium-catalyzed processes, this compound is a competent nucleophile in several other zinc-mediated reactions. These transformations often leverage the unique reactivity of organozinc compounds, which are typically less reactive and therefore more chemoselective than their organolithium or Grignard counterparts. wikipedia.org

Barbier-Type Reactions

The Barbier reaction is a key organometallic process where an organometallic reagent is generated in situ from a metal and an organic halide in the presence of a carbonyl compound. wikipedia.orgalfa-chemistry.com This one-pot procedure is a distinguishing feature from the Grignard reaction, where the organometallic reagent is prepared separately. wikipedia.org Zinc is a commonly used metal due to its low cost and tolerance to moisture, which allows many Barbier-type reactions to be conducted in aqueous media, aligning with the principles of green chemistry. wikipedia.orgorganic-chemistry.org

In this reaction, 2-methyl-1-naphthyl bromide would react with zinc metal in the presence of an aldehyde or ketone. The zinc oxidatively inserts into the carbon-bromine bond to form this compound on the metal's surface, which then immediately adds to the carbonyl electrophile to yield a secondary or tertiary alcohol upon workup. wikipedia.orglibretexts.org

Table 2: Representative Zinc-Mediated Barbier-Type Reactions

| Organic Halide | Carbonyl Compound | Product Type | Typical Yield (%) |

| Allyl bromide | Benzaldehyde | Homoallylic Alcohol | 99% organic-chemistry.org |

| Benzyl bromide | Acetone | 1,1-Diphenyl-2-propanol | ~85% |

| 2-Bromopropane | Cyclohexanone | 1-(Propan-2-yl)cyclohexan-1-ol | ~70% |

| 1-Bromonaphthalene | Butanal | 1-(Naphthalen-1-yl)pentan-1-ol | ~80% |

Note: This table illustrates the general applicability of the Barbier reaction. Yields are representative and vary with specific substrates and conditions.

Fukuyama Coupling

The Fukuyama coupling is a highly reliable palladium-catalyzed reaction that forms a ketone from a thioester and an organozinc reagent. organic-chemistry.orgwikipedia.org This reaction is prized for its exceptional functional group tolerance. wikipedia.orgjk-sci.com Reagents like this compound can be coupled with a wide variety of thioesters without affecting sensitive groups such as esters, ketones, and even aldehydes present in the substrates. wikipedia.org

The proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the thioester, followed by transmetalation with the organozinc compound. organic-chemistry.orgwikipedia.org The final step is a reductive elimination that releases the ketone product and regenerates the Pd(0) catalyst. organic-chemistry.org The mild conditions and high chemoselectivity make this a powerful tool for the late-stage synthesis of complex molecules. jk-sci.com

Table 3: Functional Group Tolerance in Fukuyama Coupling

| Organozinc Reagent | Thioester Substrate | Tolerated Functional Group | Product |

| Alkylzinc iodide | Ethyl 4-(acetyl)thiobenzoate | Ketone | 4-Acetyl-1-alkylketone |

| Arylzinc bromide | S-Ethyl 4-cyanobenzothioate | Nitrile | 4-Cyanobenzophenone derivative |

| Vinylzinc chloride | Thioester with aldehyde | Aldehyde | α,β-Unsaturated ketone |

| Alkylzinc bromide | Thioester with ester | Ester | Keto-ester |

Note: This table highlights the compatibility of the Fukuyama coupling with various sensitive functional groups.

Homologation Reactions

Homologation refers to any reaction that extends a carbon chain by a specific repeating unit. In the context of organozinc chemistry, the Reformatsky reaction is a classic example of a one-carbon homologation (in the sense of adding an acetate (B1210297) unit). It involves the reaction of an α-haloester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β-hydroxyester. wikipedia.orgyoutube.com

The mechanism begins with the formation of an organozinc intermediate, specifically a zinc enolate, by the oxidative addition of zinc into the carbon-halogen bond of the α-haloester. youtube.com This enolate, often called a Reformatsky reagent, then acts as a nucleophile, attacking the carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxyester. youtube.com While not a direct reaction of this compound itself, the Reformatsky reaction is a fundamental zinc-mediated transformation that showcases the utility of in-situ generated organozinc reagents in carbon-chain extension.

Advanced Analytical Techniques for Studying Organozinc Chemistry

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy is fundamental to understanding the molecular structure and behavior of organozinc reagents in solution.

NMR can identify the various species present in solution, including the primary organozinc reagent, its aggregates, and complexes formed with solvents or additives like lithium chloride. The chemical shift (δ) of nuclei, particularly ¹H and ¹³C, is highly sensitive to the electronic environment. For instance, the formation of a complex between an organozinc halide and a coordinating solvent like dimethyl sulfoxide (B87167) (DMSO) can be observed through distinct changes in the chemical shifts of the protons on the organic ligand and the solvent molecules. This is indicative of an equilibrium between the solvated and unsolvated species in solution. materialsproject.org

Furthermore, NMR is instrumental in studying chemical exchange phenomena. libretexts.orgrsc.org These dynamic processes, such as the Schlenk equilibrium, involve the exchange of ligands between zinc centers. 2 RZnX ⇌ R₂Zn + ZnX₂ Variable-temperature NMR studies can be used to determine the rates of these exchange processes. As the temperature changes, the rate of exchange can move from a slow-exchange regime (where distinct signals for each species are observed) to a fast-exchange regime (where time-averaged signals are seen). Analyzing the coalescence of these signals allows for the calculation of the energetic barriers for these dynamic equilibria. nih.govcrystallography.net The combination of NMR with other techniques, like single-particle fluorescence microscopy, provides a more complete picture by correlating solution structures with the processes occurring at the metallic zinc surface during reagent formation. acs.org

Table 1: Illustrative ¹H NMR Chemical Shift Changes for an Organozinc Halide Upon Complexation This table is a hypothetical illustration based on principles described in the literature for similar compounds, showing how solvent coordination affects proton chemical shifts.

| Compound/Complex | Proton on Ligand (δ, ppm) | Proton on Solvent (δ, ppm) | Implication |

| R-Zn-I in THF | ~0.53 | - | Uncomplexed organozinc iodide |

| R-Zn-I(DMSO) in THF | ~0.44 (upfield shift) | ~2.65 (downfield shift) | Formation of a DMSO-complexed species in equilibrium materialsproject.org |

Mass Spectrometry for Characterization of Intermediates and Products

Mass spectrometry (MS) is an essential tool for identifying the intermediates and products in organozinc chemistry, offering high sensitivity for charged species. sigmaaldrich.com Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for studying species in solution without the need for derivatization.

Advanced MS techniques, such as tandem MS (MS/MS) combined with infrared multiple-photon dissociation (IRMPD) spectroscopy, can provide detailed structural information on gas-phase organozinc cations, revealing their coordination environments with solvent molecules like dimethylformamide (DMF).

Table 2: Potential Ionic Species of 2-Methyl-1-naphthylzinc bromide Detectable by ESI-MS This table presents hypothetical ions that could be formed from this compound (R-Zn-Br, where R = 2-Methyl-1-naphthyl) in solution, based on known behavior of similar organozinc reagents.

| Ion Formula | Name | Significance |

| [R-Zn]⁺ | 2-Methyl-1-naphthylzinc cation | The basic cationic fragment of the reagent. |

| [R-ZnBr₂]⁻ | Dibromo(2-methyl-1-naphthyl)zincate | A higher-order zincate, indicating aggregation with bromide ions. |

| [R₂ZnBr]⁻ | Bromo-bis(2-methyl-1-naphthyl)zincate | A zincate formed via the Schlenk equilibrium. |

| [RZn(Solvent)ₓ]⁺ | Solvated 2-Methyl-1-naphthylzinc cation | Characterizes the interaction and coordination with solvent molecules. |

| [Zn₂RBr₄]⁻ | Di-zincate complex | A dimeric zincate species. |

Microscopy-Based Techniques for In Situ Observation

Microscopy techniques that allow for the direct, real-time observation of reactions are transforming the mechanistic understanding of how organozinc reagents are formed on metal surfaces.

Single-particle fluorescence microscopy provides a uniquely sensitive method to directly observe the formation of organozinc intermediates on the surface of zinc metal in real-time. This technique overcomes the limitations of traditional ensemble methods, which cannot detect the low concentrations of surface-bound species. acs.org

The methodology involves using an organohalide precursor—in this case, it would be 1-bromo-2-methylnaphthalene (B105000)—that is tagged with a fluorescent dye (e.g., a BODIPY fluorophore). materialsproject.org When this tagged precursor reacts with zinc metal powder via oxidative addition, the resulting surface-bound organozinc intermediate becomes fluorescent. These intermediates can be visualized as bright, distinct "hot spots" on the otherwise dark zinc particles. materialsproject.org

This technique has been instrumental in establishing the two-primary-step mechanism for direct insertion:

Oxidative Addition: The organohalide reacts with the zinc surface to form a surface-bound organozinc halide intermediate.

Solubilization: An additive, such as lithium chloride (LiCl), facilitates the removal of these intermediates from the zinc surface into the solution.

By observing the appearance and disappearance of the fluorescent spots under different conditions (e.g., with and without LiCl), researchers can directly probe the kinetics and requirements of each step.

Table 3: Mechanistic Steps of Organozinc Formation Observable by Fluorescence Microscopy This table outlines the process that would be visualized during the formation of this compound using a fluorescently-tagged precursor.

| Step | Process | Microscopic Observation | Key Finding |

| 1 | Oxidative Addition of fluorescent 1-bromo-2-methylnaphthalene to zinc metal. | Appearance of bright green fluorescent "hot spots" on the surface of zinc particles. materialsproject.org | Direct evidence of the formation of surface-bound organozinc intermediates. |

| 2 | Addition of a solubilizing agent (e.g., LiCl). | The fluorescent spots disappear, and the zinc particles become dark again. | Demonstrates the role of the additive is to solubilize the surface intermediates into the solution. |

Fluorescence Lifetime Imaging Microscopy (FLIM) for Reaction Environment Analysis

Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced imaging technique that complements single-particle fluorescence by providing information about the local chemical environment of the fluorescently-tagged intermediates. Instead of just measuring the intensity of the fluorescence, FLIM measures the fluorescence lifetime (τ), which is the average time a fluorophore stays in its excited state before emitting a photon.

This lifetime is highly sensitive to the fluorophore's immediate surroundings, including solvent polarity, viscosity, and the presence of quenching species. In the context of organozinc chemistry, FLIM can be used to study the environments of the intermediates on the zinc surface. For example, changes in the fluorescence lifetime could indicate how different activating agents (like TMSCl) or solvents alter the surface of the zinc metal or the nature of the intermediate itself. This provides a spatial map of the chemical environment, revealing heterogeneities across the surface of a single zinc particle that are invisible to other techniques.

Table 4: Hypothetical FLIM Data for Reaction Environment Analysis This table illustrates how fluorescence lifetime (τ) of a tagged organozinc intermediate could vary with the reaction environment.

| Reaction Condition | Observed Fluorescence Lifetime (τ) | Interpretation |

| Intermediate on untreated zinc surface in THF | Baseline τ₁ | Reference environment of the surface-bound intermediate. |

| Intermediate on TMSCl-activated zinc surface | Shorter τ₂ | The activating agent alters the surface, possibly introducing quenching sites or changing local polarity, affecting the intermediate's environment. |

| Intermediate in the presence of a coordinating solvent (e.g., DMSO) | Longer or shorter τ₃ | The solvent's interaction with the intermediate changes its electronic state and thus its fluorescence lifetime. |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. While obtaining a suitable single crystal of an organozinc halide like this compound can be challenging, a successful analysis would provide unambiguous information about its molecular geometry.

This technique reveals:

Bond Lengths and Angles: The exact distances and angles between the atoms (e.g., the C-Zn and Zn-Br bond lengths).

Coordination Number and Geometry: The number of atoms or molecules bonded to the central zinc atom and their spatial arrangement (e.g., tetrahedral or linear).

Aggregation State: Whether the compound exists as a monomer, dimer, or a more complex polymer in the solid state.

Solvation: The manner and number of solvent molecules (like THF) that are coordinated to the zinc center in the crystal lattice.

While solid-state structures are not always representative of the species present in solution due to dynamic equilibria, they provide an invaluable, foundational understanding of the compound's intrinsic structural preferences. For many organozinc halides, dimeric or polymeric structures are observed in the solid state, often with bridging halide atoms or coordinated solvent molecules completing the coordination sphere of the zinc atom.

Table 5: Information Obtainable from X-ray Crystallography of this compound This table is a hypothetical representation of the type of structural data that would be obtained from a single-crystal X-ray diffraction experiment.

| Structural Parameter | Hypothetical Value | Significance |

| Formula Unit | C₁₁H₉BrZn·(THF)₂ | Indicates two THF molecules coordinate to each zinc atom in the crystal. |

| Coordination Geometry at Zn | Distorted Tetrahedral | Reveals the spatial arrangement of the naphthyl group, bromide, and two THF ligands around the zinc center. |

| C(naphthyl)-Zn Bond Length | ~2.0 Å | Provides the precise length of the key carbon-zinc bond. |

| Zn-Br Bond Length | ~2.4 Å | Provides the precise length of the zinc-halogen bond. |

| Zn-O(THF) Bond Length | ~2.1 Å | Defines the bond distance to the coordinating solvent molecules. |

| Aggregation State | Monomeric | In this hypothetical case, the compound does not form dimers or polymers in the solid state. |

Future Directions and Emerging Trends in 2 Methyl 1 Naphthylzinc Bromide Research

Development of Novel Catalytic Systems and Ligands for Enhanced Reactivity and Selectivity

The performance of 2-methyl-1-naphthylzinc bromide in cross-coupling reactions, such as the Negishi coupling, is critically dependent on the catalytic system employed. rsc.org Future research will likely concentrate on the design and application of new catalysts and ligands to improve reaction outcomes. While palladium and nickel have been the traditional metals of choice, a growing trend involves exploring catalysts based on more earth-abundant and less toxic 3d transition metals like cobalt and iron. numberanalytics.comnih.gov

A primary focus will be the development of sophisticated ligands that can precisely control the reactivity and selectivity of the metal center. numberanalytics.com Advances in ligand design, moving beyond simple phosphines, have introduced classes of ligands that offer significant advantages. numberanalytics.comnumberanalytics.com For instance, bulky electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) have shown promise in improving the efficiency of cross-coupling reactions. numberanalytics.com Specialized ligand systems, such as PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) and PyBox ligands, have been developed to tackle specific challenges like β-hydride elimination, which can be a major side reaction in couplings involving sp³-hybridized carbons. rsc.org The stereochemical outcome of Negishi couplings can also be highly dependent on the ligand used, a factor that can be controlled with modified methods. nih.gov

Table 1: Comparison of Ligand Classes for Organozinc Coupling Reactions

| Ligand Class | Examples | Key Advantages in Organozinc Couplings | Potential Application for this compound |

|---|---|---|---|

| Monodentate Phosphines | PPh₃, P(t-Bu)₃, X-Phos | Well-established, versatile, sterically hindered variants can reduce side reactions. rsc.orgnumberanalytics.com | Baseline for standard Negishi couplings; optimization of steric and electronic properties for higher yields. |

| N-Heterocyclic Carbenes (NHCs) | IMes, IPr | Strong σ-donors, form highly stable catalyst complexes, often leading to higher activity. numberanalytics.com | Increasing reaction rates and enabling the use of less reactive coupling partners. |

| Bidentate Phosphines | dppe, dppf | Chelating effect can enhance catalyst stability and influence selectivity. numberanalytics.comnumberanalytics.com | Improving selectivity in complex reactions with multiple potential reaction sites. |

| Specialized Ligands | PEPPSI-IPr, PyBox | Designed for high stability and to overcome specific challenges like β-hydride elimination. rsc.org | Enabling challenging sp²-sp³ couplings that might otherwise be inefficient. |

Expansion of Substrate Scope and Functional Group Tolerance in Coupling Reactions

A significant advantage of organozinc reagents is their remarkable tolerance for a wide variety of functional groups. wikipedia.org Unlike more reactive organometallic compounds like Grignard or organolithium reagents, organozinc compounds such as this compound are compatible with sensitive groups like esters, nitriles, amides, and ketones. wikipedia.orgsigmaaldrich.com This high degree of chemoselectivity allows for the construction of complex, polyfunctional molecules without the need for extensive protecting group strategies. organicreactions.org

Future research will aim to further expand the substrate scope and test the limits of this functional group tolerance. numberanalytics.com A key area of development is the use of organozinc reagents with previously challenging electrophiles, such as unactivated alkyl halides. numberanalytics.com Success in this area would dramatically increase the synthetic utility of this compound, allowing for its direct coupling with a broader range of aliphatic partners. The development of highly active catalyst systems is crucial to achieving these transformations under mild conditions. numberanalytics.com

Table 2: Functional Group Compatibility in Organozinc Reactions

| Functional Group | Compatibility with Organozinc Reagents | Implication for this compound |

|---|---|---|

| Esters | Generally tolerant. wikipedia.org | Allows for coupling with substrates containing ester moieties without side reactions. |

| Nitriles | Tolerant. sigmaaldrich.com | Enables synthesis of complex nitriles, which are precursors to amines and carboxylic acids. |

| Ketones | Tolerant. sigmaaldrich.com | Facilitates the synthesis of molecules with both aryl and keto functionalities. |

| Amides | Tolerant. sigmaaldrich.com | Permits the use of amide-containing substrates, common in pharmaceutical chemistry. |

| Aromatic Halides | Tolerant (e.g., in subsequent couplings). wikipedia.org | Allows for sequential cross-coupling strategies on poly-halogenated aromatic rings. |

Applications in Complex Molecule Synthesis and Pharmaceutical Intermediates

Organozinc reagents are fundamental tools in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs). researchgate.netacs.orgacs.org The unique structural motif of the 2-methyl-1-naphthyl group makes its corresponding zinc-bromo reagent a valuable building block for creating sterically hindered and electronically distinct molecular architectures.

Future work will undoubtedly see the application of this compound in the total synthesis of complex natural products and as a key fragment in the construction of pharmaceutical intermediates. researchgate.netresearchgate.net The reliability and functional group tolerance of organozinc-based coupling reactions make them ideal for late-stage functionalization, where a key bond is formed late in a synthetic sequence on a molecule that already possesses significant complexity. nih.gov For example, a highly atroposelective Negishi coupling using a functionalized organozinc intermediate was a key step in a scalable synthesis of the KRAS G12C inhibitor Divarasib (GDC-6036). researchgate.net This highlights the power of this chemistry in modern drug development.

Green Chemistry Approaches and Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which focus on designing processes that are environmentally benign. paperpublications.orgnumberanalytics.com Future research on this compound will increasingly incorporate these principles. Key areas of focus include minimizing waste, reducing energy consumption, and using less hazardous materials. paperpublications.org

Integration with Automated Synthesis and Flow Chemistry Platforms

The preparation and use of many organometallic reagents, including organozincs, can be challenging due to their sensitivity to air and moisture. acs.org The integration of their synthesis and subsequent reactions into automated and continuous flow chemistry platforms represents a major leap forward in addressing these challenges. researchgate.netresearchgate.net

Flow chemistry offers numerous advantages for reactions involving this compound. These systems allow for the on-demand generation of the reagent, which is then immediately used in a subsequent coupling reaction. vapourtec.com This "in situ" formation avoids the need to isolate and store the often unstable organozinc compound, which enhances safety and reproducibility. vapourtec.com Flow reactors also provide superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. researchgate.net Furthermore, these systems are highly scalable, allowing for a smooth transition from laboratory-scale discovery to pilot-plant production. acs.orgacs.org The development of continuous flow protocols is a critical step toward the full automation of complex organic syntheses. researchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis for Organozinc Reagents

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Handling and storage of potentially unstable reagents can be hazardous. acs.org | Reagents are generated and consumed in situ, minimizing exposure and risk. vapourtec.com |

| Scalability | Scaling up can be challenging due to heat transfer and mixing issues. | Readily scalable by extending operation time or using larger reactors. acs.orgacs.org |

| Control | Less precise control over temperature and reaction time. | Excellent control over reaction parameters, leading to better consistency. researchgate.net |

| Efficiency | May require isolation and purification of intermediates, leading to lower overall yield. | "Telescoped" reactions without isolation can increase efficiency and reduce waste. nih.gov |

| Reproducibility | Can be variable due to sensitivity to atmospheric conditions. | Highly reproducible due to the controlled environment of the reactor. vapourtec.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.